molecular formula C10H12F6 B6313259 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 CAS No. 1858241-23-2

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1

Cat. No. B6313259
CAS RN: 1858241-23-2
M. Wt: 246.19 g/mol
InChI Key: DESMHTLVEWWCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 (1,2-DMBTCH) is a compound of the cyclohexene family that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, ether-like odor. 1,2-DMBTCH is a useful building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as a solvent and in the production of polymers.

Mechanism of Action

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a versatile reagent that can be used in a variety of chemical reactions. It can be used as a nucleophile in nucleophilic substitution reactions, and it can also be used in addition reactions. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a volatile liquid with a sweet, ether-like odor, and it is not known to have any biochemical or physiological effects. It is not known to be toxic, and it is not known to be an irritant.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is commercially available and relatively inexpensive. The main limitation of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its volatility. It is a volatile liquid, and it can easily evaporate in the presence of heat or air.

Future Directions

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research and industry. In the future, it may be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used as a catalyst in the synthesis of other organic compounds. Furthermore, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the production of polymers, as a solvent, and in the production of pesticides. Finally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the development of new analytical techniques, such as spectroscopy and chromatography.

Synthesis Methods

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is produced commercially by the reaction of 1,2-dimethylcyclohexene with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction produces 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 and trifluoromethanesulfonic acid as by-products. The reaction is carried out in an inert atmosphere of nitrogen or argon, and the reaction is typically complete within 24 hours.

Scientific Research Applications

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, as a solvent, and in the production of pesticides. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has been used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions.

properties

IUPAC Name

1,2-dimethyl-4,5-bis(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESMHTLVEWWCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1

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